molecular formula C18H12Cl2N2O2 B12502681 4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid

4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid

Cat. No.: B12502681
M. Wt: 359.2 g/mol
InChI Key: RCUMCAQPRUEMST-UHFFFAOYSA-N
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Description

4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a 4-chlorophenyl group and a pyrrole ring, which are connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the pyrrole derivative and 4-chloro-3-formylbenzoic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar compounds to 4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid include:

    4-chlorobenzoic acid: Lacks the pyrrole ring and methylene bridge, making it less complex.

    1-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring and 4-chlorophenyl group but lacks the benzoic acid moiety.

    4-chloro-3-formylbenzoic acid: Contains the benzoic acid moiety and chloro group but lacks the pyrrole ring and methylene bridge.

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H12Cl2N2O2

Molecular Weight

359.2 g/mol

IUPAC Name

4-chloro-3-[[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]benzoic acid

InChI

InChI=1S/C18H12Cl2N2O2/c19-13-4-6-14(7-5-13)22-9-1-2-15(22)11-21-17-10-12(18(23)24)3-8-16(17)20/h1-11H,(H,23,24)

InChI Key

RCUMCAQPRUEMST-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=NC2=C(C=CC(=C2)C(=O)O)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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